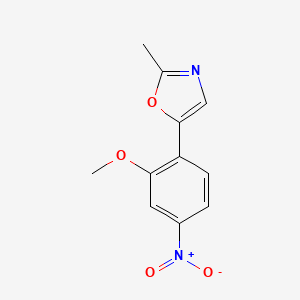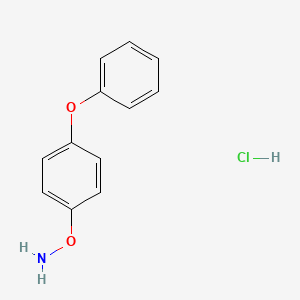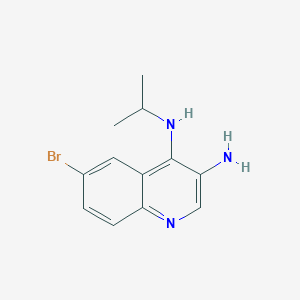
2-(Trifluoromethyl)-1H-imidazole-4-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-1H-imidazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to an imidazole ring, which is further connected to a boronic acid pinacol ester moiety. The unique structural features of this compound make it a valuable building block for various chemical transformations and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-1H-imidazole-4-boronic Acid Pinacol Ester typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide.
Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester through a reaction between the imidazole derivative and pinacol borane under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)-1H-imidazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.
Protodeboronation: Radical initiators and hydrogen donors.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Protodeboronation: Formation of the corresponding imidazole derivative without the boronic ester group.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-1H-imidazole-4-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)-1H-imidazole-4-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boronic ester can undergo transmetalation with palladium in Suzuki-Miyaura coupling reactions, leading to the formation of carbon-carbon bonds. Additionally, the trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in organic synthesis.
2-(Trifluoromethyl)phenylboronic Acid Pinacol Ester: Similar structure but with a phenyl ring instead of an imidazole ring.
4-Bromo-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester: Contains a bromine substituent on the phenyl ring.
Uniqueness
2-(Trifluoromethyl)-1H-imidazole-4-boronic Acid Pinacol Ester is unique due to the presence of the imidazole ring, which can participate in hydrogen bonding and other interactions, making it a versatile building block in organic synthesis. The trifluoromethyl group also enhances the compound’s stability and reactivity compared to other boronic esters.
Propiedades
Fórmula molecular |
C10H14BF3N2O2 |
|---|---|
Peso molecular |
262.04 g/mol |
Nombre IUPAC |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C10H14BF3N2O2/c1-8(2)9(3,4)18-11(17-8)6-5-15-7(16-6)10(12,13)14/h5H,1-4H3,(H,15,16) |
Clave InChI |
POTBJSFARRJUJJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


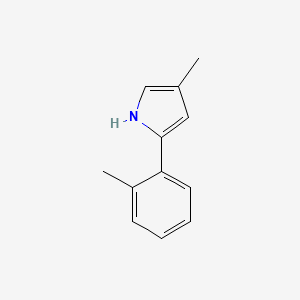
![5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13702397.png)
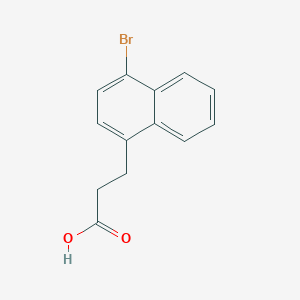
![N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13702416.png)


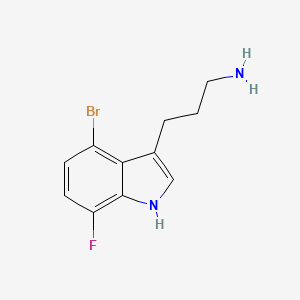
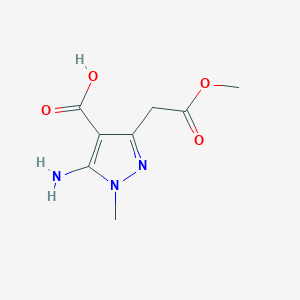

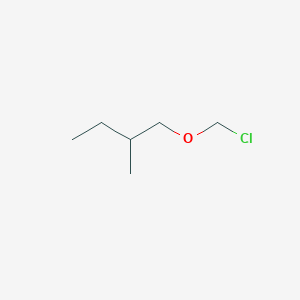
![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)
